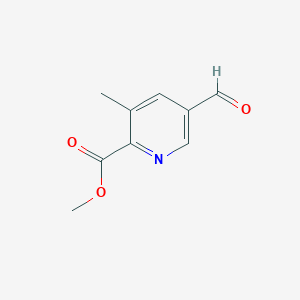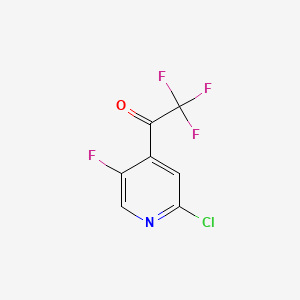
1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C7H3ClF4NO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of 1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone typically involves the following steps:
-
Synthetic Routes and Reaction Conditions
- One common method involves the reaction of 2-chloro-5-fluoropyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
- Another approach involves the use of trifluoroacetyl chloride as a reagent, which reacts with 2-chloro-5-fluoropyridine under similar conditions .
-
Industrial Production Methods
- Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process .
Chemical Reactions Analysis
1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
-
Types of Reactions
-
Common Reagents and Conditions
-
Major Products Formed
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives .
Scientific Research Applications
1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone has several scientific research applications:
-
Chemistry
-
Biology and Medicine
-
Industry
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound can interact with various enzymes and receptors, modulating their activity.
- It may inhibit or activate specific signaling pathways, leading to its observed biological effects.
-
Pathways Involved
- The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis.
Comparison with Similar Compounds
1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
2-Chloro-5-fluoropyridine: A precursor in the synthesis of the target compound.
Trifluoroacetyl chloride: Another reagent used in the synthesis.
Other Pyridine Derivatives: Compounds with similar structures but different substituents.
-
Uniqueness
- The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, imparts unique chemical properties to the compound.
- Its ability to undergo a wide range of chemical reactions and its potential applications in various fields make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C7H2ClF4NO |
|---|---|
Molecular Weight |
227.54 g/mol |
IUPAC Name |
1-(2-chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H2ClF4NO/c8-5-1-3(4(9)2-13-5)6(14)7(10,11)12/h1-2H |
InChI Key |
SMGHIRBPPNPADT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


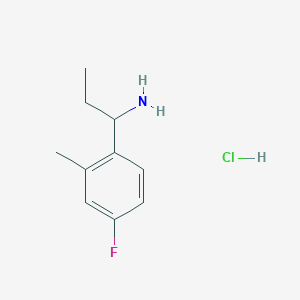
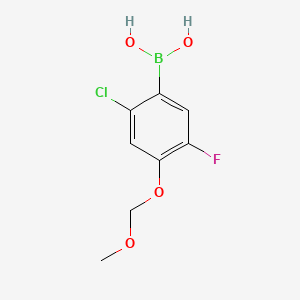
![1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14775434.png)
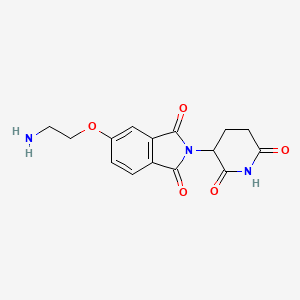
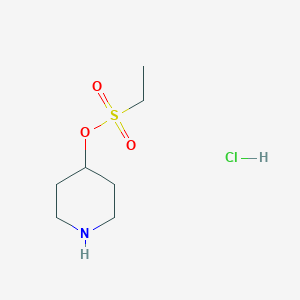
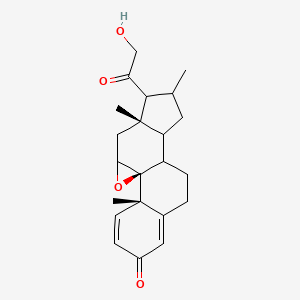
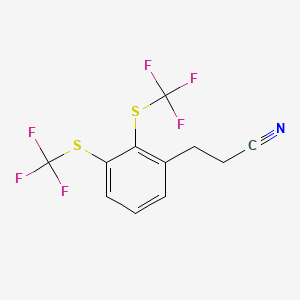
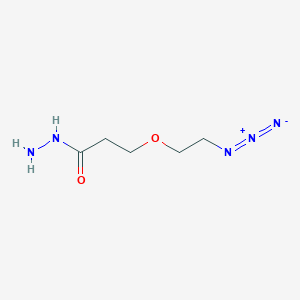
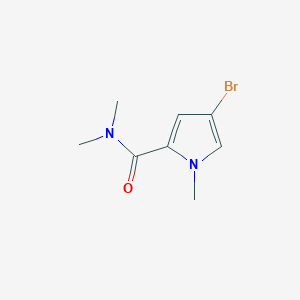
![2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14775481.png)
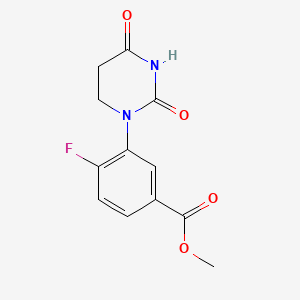
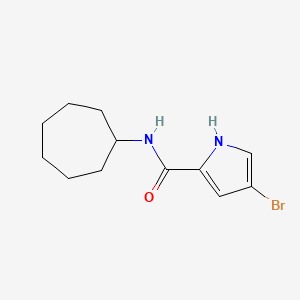
![6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride](/img/structure/B14775495.png)
